3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol

Catalog No.
S571895
CAS No.
6390-69-8
M.F
C28H42O2
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-di...

CAS Number

6390-69-8

Product Name

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol

IUPAC Name

2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)phenol

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C28H42O2/c1-25(2,3)17-13-19(23(29)21(15-17)27(7,8)9)20-14-18(26(4,5)6)16-22(24(20)30)28(10,11)12/h13-16,29-30H,1-12H3

InChI Key

GDGDLBOVIAWEAD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

Synonyms

2,2'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl, 2,2-DTTBB

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

Antioxidant Properties and Potential Cancer Treatment:

  • TTB has been investigated for its potential antioxidant properties. Studies have shown that it can scavenge free radicals, which are molecules that can damage cells and contribute to the development of various diseases, including cancer [].
  • Due to its potential antioxidant activity, TTB has been explored as a potential anti-tumor agent. Research suggests that it may be effective in inhibiting the growth and proliferation of certain cancer cells [].

Other Potential Applications:

  • TTB's unique structure and properties have also led to its exploration in other areas of scientific research.
  • For example, studies have investigated its potential use as a lubricant additive due to its ability to reduce friction and wear [].
  • Additionally, TTB's properties have been explored for potential applications in polymer chemistry and material science [].

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol is a synthetic organic compound classified as a biphenyl diol. It is characterized by its bulky tert-butyl groups attached to the biphenyl structure, which contribute to its unique physical and chemical properties. This compound appears as a white crystalline powder at room temperature and has a molecular formula of C28H42O2C_{28}H_{42}O_{2} with a molecular weight of approximately 410.64 g/mol . Its melting point is reported to be around 185°C to 200°C, indicating its stable nature under moderate heat .

Typical of phenolic compounds. These reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Ether Formation: Reaction with alkyl halides can yield ethers.
  • Oxidation: The compound may undergo oxidation under certain conditions, leading to the formation of quinones or other oxidized derivatives.

Due to its bulky structure and steric hindrance from the tert-butyl groups, the compound's reactivity may be somewhat reduced compared to less hindered phenolic compounds .

The synthesis of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol typically involves coupling reactions between aryl halides and phenolic compounds under controlled conditions. Specific methods may include:

  • Electrophilic Aromatic Substitution: Utilizing tert-butyl groups as protecting groups or substituents during the synthesis.
  • Direct Coupling: Employing palladium-catalyzed cross-coupling techniques to form biphenyl structures from suitable precursors.

While detailed synthetic routes are not extensively documented in literature, similar biphenyl diols often utilize these methodologies .

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol serves primarily as an intermediate in the production of phosphite antioxidants. These antioxidants are highly effective in retarding thermal degradation in plastics and polymers during processing at elevated temperatures . Other potential applications include:

  • Material Science: Due to its rigid structure and thermal stability.
  • Chemical Manufacturing: As a building block for more complex organic compounds.

Several compounds share structural similarities with 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4,4'-Bis(2,6-di-tert-butylphenol)Two di-tert-butyl groupsLacks the biphenyl linkage; used as an antioxidant
2,6-Di-tert-butyl-4-hydroxyphenolSingle aromatic ring with hydroxyl groupMore soluble in polar solvents; lower melting point
2-Hydroxy-4-methoxyphenyl-4-(phenyl)-1,3,5-triazineDifferent core structure (triazine)Used as UV stabilizer; distinct chemical behavior

The presence of four tert-butyl groups in 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol contributes significantly to its steric hindrance and thermal stability compared to other similar compounds .

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol represents a complex organic molecule within the biphenyl diol family. The compound bears the Chemical Abstracts Service registry number 6390-69-8 and maintains the molecular formula C28H42O2 with a molecular weight of 410.63-410.64 grams per mole. The European Chemical Agency assigns this substance the EC number 407-920-5, while the MDL number MFCD00085287 provides additional database identification.

The chemical nomenclature reflects the systematic positioning of functional groups on the biphenyl scaffold. Alternative naming conventions include 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol, 3,3',5,5'-Tetra-tert-butyl-2,2'-dihydroxybiphenyl, and 6,6'-Bi(2,4-di-tert-butylphenol). The International Union of Pure and Applied Chemistry designation follows the pattern 3,3',5,5'-tetratert-butyl[1,1'-biphenyl]-2,2'-diol, emphasizing the precise structural arrangement.

XLogP3

9.5

UNII

L9W97XDT3C

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard

Health Hazard

Other CAS

6390-69-8

Wikipedia

4,4',6,6'-tetra-tert-butyl-2,2'-biphenyldiol

General Manufacturing Information

[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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